
6-Iodo-2-phenylquinazolin-4(3h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Iodo-2-phenyl-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used as building blocks in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-2-phenyl-1H-quinazolin-4-one typically involves the reaction of 6-iodo-2-phenyl-4H-benzoxazin-4-one with nitrogen nucleophiles. Common reagents used in this synthesis include formamide, ammonium acetate, hydrazine hydrate, hydroxylamine hydrochloride, substituted aromatic amines, benzyl amine, and thiocarbonohydrazide . The reaction conditions often involve refluxing the reactants in an appropriate solvent to facilitate the nucleophilic displacement mechanism.
Industrial Production Methods
While specific industrial production methods for 6-iodo-2-phenyl-1H-quinazolin-4-one are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
6-Iodo-2-phenyl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinazolinone ring can undergo oxidation or reduction, leading to different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinazolinones can be formed.
Oxidation Products: Oxidation can lead to quinazolinone N-oxides.
Reduction Products: Reduction can yield dihydroquinazolinones or other reduced derivatives.
科学研究应用
6-Iodo-2-phenyl-1H-quinazolin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for synthesizing potential anticancer, antibacterial, and antifungal agents.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Chemical Biology: It serves as a tool compound for studying various biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-iodo-2-phenyl-1H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, in anticancer research, it may act as a DNA intercalator, disrupting the replication process of cancer cells . The iodine atom and phenyl group contribute to its binding affinity and specificity towards target molecules. The compound can also inhibit certain enzymes or receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
6-Iodoquinazolin-4-one: Lacks the phenyl group at the 2nd position.
2-Phenylquinazolin-4-one: Lacks the iodine atom at the 6th position.
6-Bromo-2-phenyl-1H-quinazolin-4-one: Similar structure but with a bromine atom instead of iodine.
Uniqueness
6-Iodo-2-phenyl-1H-quinazolin-4-one is unique due to the combined presence of the iodine atom and phenyl group, which enhances its chemical reactivity and potential biological activities. The iodine atom increases the compound’s electrophilicity, making it more reactive in substitution reactions, while the phenyl group contributes to its hydrophobic interactions with biological targets.
属性
分子式 |
C14H9IN2O |
|---|---|
分子量 |
348.14 g/mol |
IUPAC 名称 |
6-iodo-2-phenyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9IN2O/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |
InChI 键 |
BNZYLHTXHPIUTA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)I)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


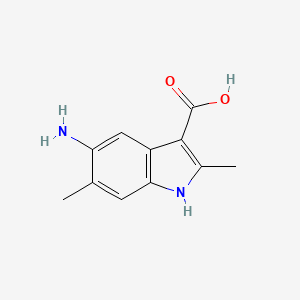
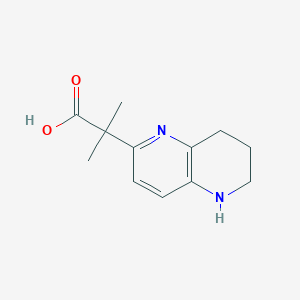
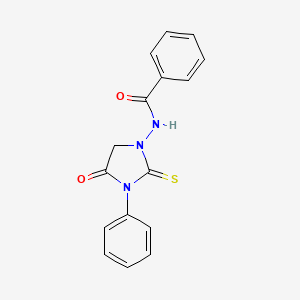
![6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12949918.png)

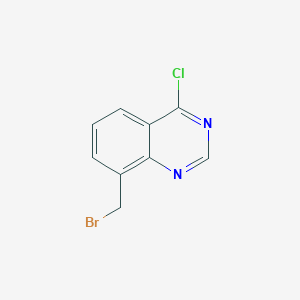

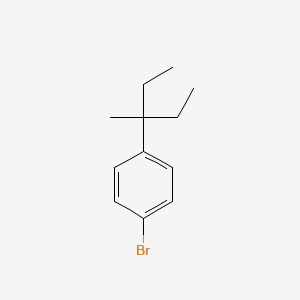
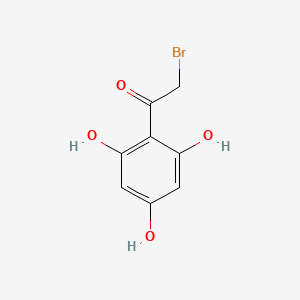
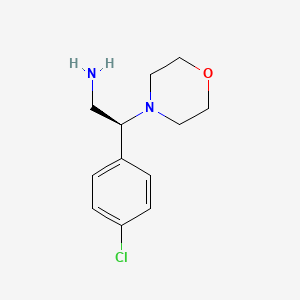
![5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12949950.png)


![3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12949976.png)
